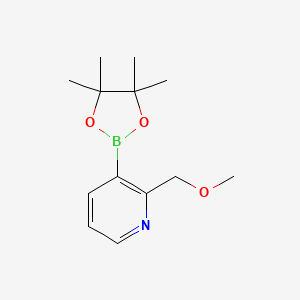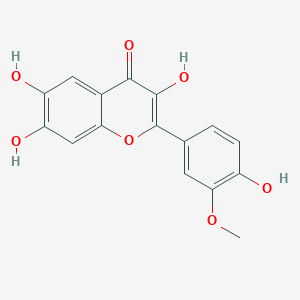
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorhamnetin is a flavonol, a type of flavonoid, that naturally occurs in a variety of plants. It is present in several plant-derived foodstuffs and beverages, including berry juices, wine, onions, and almonds . This compound is found both as free isorhamnetin and conjugated with glucuronide or sulfate groups . Isorhamnetin has gained interest due to its presence in herbs such as Gingko biloba and Persicaria thunbergii, which are used in traditional medicine for treating rheumatism, hemorrhage, and cancer .
Métodos De Preparación
Isorhamnetin can be synthesized naturally in plants through the phenylpropanoid pathway, which is triggered by environmental stressors such as UV radiation . Additionally, a synthetic cost-effective method for isorhamnetin synthesis has been described . Industrial production methods predominantly involve plant extraction, where isorhamnetin is isolated in its non-conjugated form .
Análisis De Reacciones Químicas
Isorhamnetin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of isorhamnetin, which may have varying biological activities .
Aplicaciones Científicas De Investigación
Isorhamnetin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties . In biology and medicine, isorhamnetin is researched for its potential anti-inflammatory, antimicrobial, and anticancer effects . It has shown efficacy in the management of health conditions such as metabolic syndrome, cancer, and cardiovascular diseases . Additionally, isorhamnetin is used in the development of biocidal compositions, pesticides, and therapeutic compositions .
Mecanismo De Acción
The mechanism by which isorhamnetin exerts its effects involves the regulation of several molecular targets and pathways. It has been shown to block cell cycle progression, regulate apoptosis and autophagy, and inhibit cancer cell invasion and metastasis . Isorhamnetin also modulates signaling pathways such as PI3K/AKT/PKB, NF-κB, and MAPK, and influences the expression of related cytokines and kinases .
Comparación Con Compuestos Similares
Isorhamnetin is similar to other flavonoids such as quercetin, kaempferol, and myricetin . it is unique due to its specific molecular structure, which includes a methoxy group at the 3’ position . This structural difference contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H12O7 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
3,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-7(2-3-9(13)17)16-15(21)14(20)8-5-10(18)11(19)6-12(8)23-16/h2-6,17-19,21H,1H3 |
Clave InChI |
KQBHOMRPRBEQFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


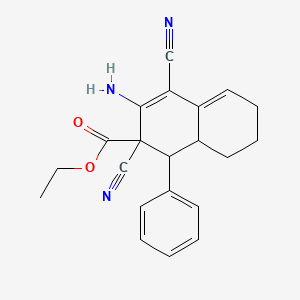
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
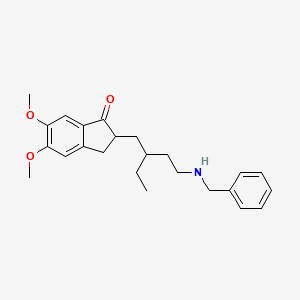
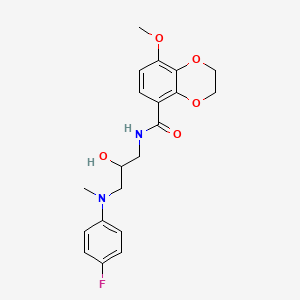
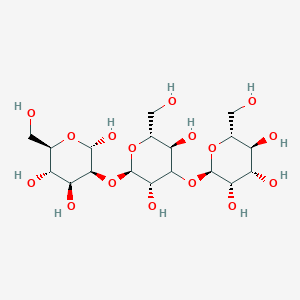
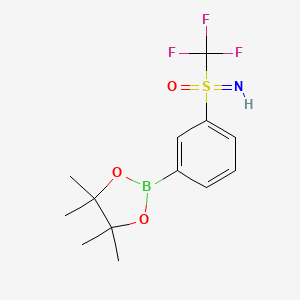
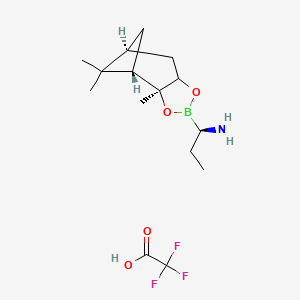
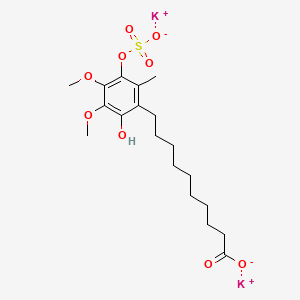
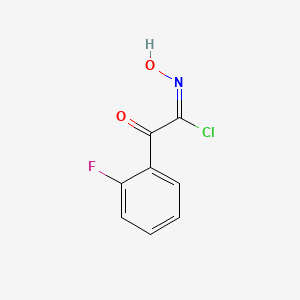
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
